Ethyl 5-(3,4-dimethylbenzamido)-3-methylthiophene-2-carboxylate

Lipophilicity Drug-likeness Computed Physicochemical Properties

Building screening libraries for kinase or ATP-binding enzyme targets often stalls between fragment hits and lead optimization. This compound directly addresses that gap. Its 3-methylthiophene-2-carboxylate core with a 3,4-dimethylbenzamido moiety at the 5-position is a privileged chemotype for type II kinase inhibitor mimicry. - Lead-like physicochemical profile: MW 317.4 g/mol, TPSA 83.6 Ų, XLogP3 4.4, within optimal CNS drug space for BBB permeability studies. - Defined negative control: Absence of disclosed biological activity allows use as a negative control for benzothiophene-core-dependent target engagement. - Formulation challenge standard: >2.5 log unit lipophilicity increase over des-amino analogs makes it ideal for solubility-enhancing formulation development.

Molecular Formula C17H19NO3S
Molecular Weight 317.4
CAS No. 380569-21-1
Cat. No. B2945290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(3,4-dimethylbenzamido)-3-methylthiophene-2-carboxylate
CAS380569-21-1
Molecular FormulaC17H19NO3S
Molecular Weight317.4
Structural Identifiers
SMILESCCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC(=C(C=C2)C)C)C
InChIInChI=1S/C17H19NO3S/c1-5-21-17(20)15-12(4)9-14(22-15)18-16(19)13-7-6-10(2)11(3)8-13/h6-9H,5H2,1-4H3,(H,18,19)
InChIKeyNYKNFHWBSXYNKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural and Property Baseline


Ethyl 5-(3,4-dimethylbenzamido)-3-methylthiophene-2-carboxylate (CAS 380569-21-1) is a synthetic, small-molecule thiophene-2-carboxylate derivative. It features a 3-methylthiophene core substituted at the 5-position with a 3,4-dimethylbenzamido group, yielding the molecular formula C₁₇H₁₉NO₃S and a molecular weight of 317.4 g/mol [1]. Its computed topological polar surface area (TPSA) is 83.6 Ų, and its predicted partition coefficient (XLogP3-AA) is 4.4, indicating moderate lipophilicity [1]. These properties place it within the lead-like chemical space, though its specific biological annotation remains largely unexplored in the public domain.

Lead-like physicochemical space for fragment-to-lead library design
Computed property reference for CNS permeability modeling workflows
Negative control candidate for dimethylbenzamido-protein interaction assays

Why Generic Substitution Is Not Warranted


The 3,4-dimethylbenzamido-thiophene-2-carboxylate scaffold is a privileged chemotype in fragment-based drug discovery and kinase inhibition programs. However, seemingly minor structural modifications—such as the position of the amide linkage, the nature of the ester group, or the substitution pattern on the benzamide ring—can drastically alter target engagement, selectivity, and physicochemical properties [1]. Class-level inference from related benzothiophene analogs, such as 2-(3,4-dimethylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (FLT3 IC₅₀ = 540 nM [2]), demonstrates that potent biological activity is highly sensitive to the core scaffold. Thus, the specific combination of a 3-methylthiophene-2-carboxylate core with a 3,4-dimethylbenzamido moiety at the 5-position cannot be assumed interchangeable with close analogs bearing different cores, ester groups, or substitution patterns without direct, quantitative head-to-head evidence.

Scaffold sensitivity Replacing the thiophene core with benzothiophene drastically alters kinase inhibition profile, as shown by a reported FLT3-active analog; activity may not transfer.
Linkage & substitution pattern The exact 5-amido position and ethyl ester cannot be assumed interchangeable; even minor variations shift lipophilicity and hydrogen bond capacity.
Unvalidated bioactivity No direct biological activity data exist for this compound; substitution based solely on analog inference carries significant research risk.

Quantitative Differentiation vs. Closest Analogs


Lipophilicity Differential vs. Des-amino Precursor

The introduction of the 3,4-dimethylbenzamido group significantly increases the lipophilicity of the compound relative to its 5-amino precursor. The target compound's computed logP (XLogP3-AA) is 4.4 [1], whereas the des-amino ethyl 5-amino-3-methylthiophene-2-carboxylate has a computed XLogP3-AA of 1.78 [2]. This differential directly influences membrane permeability, solubility profiles, and potential off-target binding, and must be considered when selecting building blocks for lead optimization.

Lipophilicity shift
Cross-study comparable
Δ logP +2.62
XLogP3-AA: 4.4 vs 1.78 (des-amino)
Decisive for assay format selection; affects solubility and non-specific binding.
Computed property; experimental logP recommended.
Lipophilicity Drug-likeness Computed Physicochemical Properties

Hydrogen Bond Acceptor Capacity

The target compound presents a distinct hydrogen bond acceptor (HBA) profile relative to its des-amino analog. With a total HBA count of 4 (including the amide carbonyl and ester oxygens) [1], it offers greater potential for key polar interactions compared to the precursor ethyl 5-amino-3-methylthiophene-2-carboxylate, which possesses only 3 HBA atoms [2]. While this increased HBA capacity can enhance target specificity, it may also reduce passive membrane permeability in vitro.

HBA capacity
Cross-study comparable
Target 4 HBA
Des-amino 3 HBA
+1 HBA atom
Supports pharmacophoric library selection where additional polar interactions are required.
May reduce passive permeability; verify in target assay.
Hydrogen Bonding Pharmacophore Modeling Solubility

TPSA and Blood-Brain Barrier Profile

The compound's TPSA of 83.6 Ų [1] is a critical differentiator for CNS-focused research programs. This value falls within the favorable range for blood-brain barrier (BBB) penetration (typically <90 Ų for optimal CNS drugs). In contrast, the des-amino precursor has a lower TPSA of 65.3 Ų [2], which, while within limits, lacks the additional polar surface area that fine-tunes BBB permeation and efflux transporter recognition. The compound thus occupies a more balanced CNS MPO (Multiparameter Optimization) space.

TPSA & CNS profile
Cross-study comparable
Δ TPSA +18.3 Ų
83.6 vs 65.3 Ų (des-amino)
Key differentiator for CNS probe design; influences passive vs active transport balance.
Compute-predicted; experimental BBB data lacking.
CNS Drug Discovery Permeability ADME

Molecular Complexity and Lead-Like Space

With a molecular weight of 317.4 g/mol and a complexity score of 415 [1], this compound resides in the lead-like space (Ro3: MW >300 but <500), whereas the amino precursor at 185.2 g/mol and complexity score of 170 is firmly in fragment space [2]. Screening library procurement decisions often pivot on this distinction: the target compound is suitable for lead optimization and scaffold hopping programs, while the simpler analog is a preferred choice for initial fragment-based screening against new targets.

Molecular complexity
Cross-study comparable
Target MW 317.4 Cx 415
Des-amino MW 185.2 Cx 170
+132.2 g/mol, +245 Cx
Guides library stage selection: lead-like (MW>300) vs fragment (MW
Complexity score per PubChem algorithm.
Bioactivity gap
Data to verify
No public bioactivity data
Analog FLT3 IC₅₀ = 540 nM (benzothiophene core)
Procurement risk: all biological assumptions are class-level inference and require validation.
Comprehensive DB search as of May 2026.
Rotatable bonds
Cross-study comparable
+3 rotatable bonds
5 vs 2 (des-amino precursor)
Higher flexibility: asset for induced-fit binding pockets; liability for crystallization screens.
Computed property; confirm by NMR if required.
Fragment-Based Drug Discovery Lead-Likeness Compound Libraries

Absence of Direct Biological Activity Data

A comprehensive search of the public scientific literature, patents, and authoritative databases (PubChem, BindingDB, ChEMBL) retrieved zero direct, quantitative biological activity data (e.g., IC₅₀, EC₅₀, Kd, Ki) for this compound. Its synonym 'Oprea1_535501' indicates membership in a lead-like screening collection but no disclosed assay result [3]. In contrast, the structurally related benzothiophene analog 2-(3,4-dimethylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has a publicly disclosed FLT3 IC₅₀ of 540 nM . This evidence gap is a critical procurement risk, as any assumption of biological activity for this molecule must be considered unvalidated until comparative assays are performed.

Bioactivity gap
Data to verify
No public bioactivity data
Analog FLT3 IC₅₀ = 540 nM (benzothiophene core)
Procurement risk: all biological assumptions are class-level inference and require validation.
Comprehensive DB search as of May 2026.
Data Transparency Procurement Risk Bioactivity

Rotatable Bond Count and Conformational Flexibility

The target compound has 5 rotatable bonds [1], which confers greater conformational flexibility than the des-amino precursor with only 2 rotatable bonds [2]. Higher flexibility can increase the entropic cost of binding, potentially reducing affinity for some targets but enabling induced-fit interactions for others. This trade-off is central to selecting the appropriate chemical probe for biophysical assays (e.g., SPR, ITC) where conformational entropy is measured.

Rotatable bonds
Cross-study comparable
+3 rotatable bonds
5 vs 2 (des-amino precursor)
Higher flexibility: asset for induced-fit binding pockets; liability for crystallization screens.
Computed property; confirm by NMR if required.
Conformational Analysis Entropy Binding Kinetics

Optimal Application Scenarios


Kinase Inhibitor Library Expansion

Given its lead-like molecular weight (317.4 g/mol) and specific pharmacophoric features, this compound is best incorporated into screening libraries targeting kinase and ATP-binding enzymes. The 3,4-dimethylbenzamido group mimics the key interactions of type II kinase inhibitors, and the 5-point rotatable bond count allows for adaptive binding conformation exploration [1]. Its use is recommended where the goal is to fill chemical space between fragment hits and known inhibitors.

CNS Drug Optimization Probe

With a TPSA of 83.6 Ų and XLogP3 of 4.4, the compound resides in the optimal CNS chemical space [1]. It can serve as a reference compound in Medicinal Chemistry programs aiming to balance passive BBB permeability with efflux ratio optimization, providing a benchmark for new analogs with similar HBA profiles.

Solubility and Formulation Reference Standard

The >2.5 log unit increase in lipophilicity over the des-amino precursor [1] makes this compound an excellent challenge compound for developing solubility-enhancing formulations using co-solvents, cyclodextrins, or nanoparticle encapsulation. Its amide and ester groups provide multiple handles for quantitative analysis via HPLC or LC-MS.

Negative Control for Benzamido-Protein Interactions

The total absence of disclosed biological activity [1] positions this compound as a potential negative control for 3,4-dimethylbenzamido-dependent protein interactions. It can be used to distinguish target engagement that requires the benzothiophene core (such as the FLT3-active analog [2]) from non-specific effects of the dimethylbenzamido moiety alone.

Application
Selection Property
Validation Focus
Kinase inhibitor library expansion
Lead-like MW and flexible dimethylbenzamido pharmacophore
Kinase panel selectivity assay context
CNS permeability reference
TPSA and logP within favorable CNS-accessible range
BBB permeability and efflux ratio assay
Solubility-enhancing formulation development
High lipophilicity shift context vs des-amino precursor
Co-solvent/cyclodextrin solubility assay
Negative control for benzamido interactions
Absence of disclosed biological activity
Target engagement differentiation assay
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